molecular formula C21H16ClNO2 B11072007 3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide

Cat. No.: B11072007
M. Wt: 349.8 g/mol
InChI Key: MMUPJILBEMBPFQ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a phenylacetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(2-phenylacetyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Phenylacetyl)phenyl]benzamide: Lacks the chloro group but has similar structural features.

    2-chloro-N-[2-(phenylacetyl)phenyl]benzamide: Similar structure but with the chloro group in a different position.

    Benzamide: The simplest amide derivative of benzoic acid, lacking the phenylacetyl and chloro groups.

Uniqueness

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide is unique due to the presence of both the chloro and phenylacetyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

3-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H16ClNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25)

InChI Key

MMUPJILBEMBPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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